2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Description
Properties
Molecular Formula |
C16H8Cl2N2OS |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(7-11(10)18)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h1-8H |
InChI Key |
ZPJUFHOVCWKNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-mercaptobenzothiazole in the presence of a suitable catalyst and solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole core. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carboxylic acid.
Reduction: 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro activity against Mycobacterium tuberculosis and found several compounds displaying potent anti-tubercular effects. Specifically, derivatives with a p-substituted phenyl group showed a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against the H37Rv strain of tuberculosis .
Immunosuppressive Properties
Another area of interest is the immunosuppressive potential of imidazo[2,1-b][1,3]benzothiazole derivatives. Research has demonstrated that certain derivatives can suppress delayed-type hypersensitivity without affecting humoral immunity in murine models. This suggests a potential application in treating autoimmune diseases or conditions where modulation of the immune response is beneficial .
Anticancer Activity
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies have shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Mechanistic Studies
Understanding the mechanisms by which 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde exerts its biological effects is crucial for its application in drug development. Research has focused on:
- Reactive Oxygen Species (ROS) Generation : Compounds within this class have been shown to generate ROS in cancer cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in tumor growth or bacterial survival, providing a dual mechanism of action.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The presence of the dichlorophenyl group enhances its binding affinity to hydrophobic pockets in target molecules, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)
- Structure : CITCO shares the imidazo[2,1-b][1,3]thiazole core but differs in substituent positions. The aldehyde group in CITCO is at position 5, conjugated to an oxime ether via a 3,4-dichlorobenzyl group, whereas the target compound has a carbaldehyde at position 3 .
- Activity: CITCO is a potent agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism. It exhibits high selectivity for human CAR over mouse CAR, with reported applications in studying drug metabolism pathways .
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
- Structure : This analog replaces the 3,4-dichlorophenyl group with a 4-nitrophenyl substituent and positions the carbaldehyde at position 1 .
- Activity: Nitro-substituted derivatives are often explored for their electron-withdrawing effects, which enhance binding affinity in enzyme inhibition assays.
N,3-Bis(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine
- Structure : Features a benzimidazo[2,1-b]thiazole core with dual 4-chlorophenyl substitutions. Lacks the carbaldehyde group present in the target compound .
- Synthesis: Synthesized via a catalyst-free, three-component reaction of aryl glyoxals, anilines, and 2-aminobenzothiazoles under optimized conditions (e.g., ethanol at 80°C) .
Pharmacological and Biochemical Comparisons
Table 1: Key Pharmacological Properties of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Position : The position of the carbaldehyde group significantly impacts biological activity. For example, CITCO’s aldehyde at position 5 facilitates CAR binding, whereas derivatives with aldehydes at positions 1 or 3 may target different pathways .
Halogen Effects: 3,4-Dichlorophenyl groups enhance lipophilicity and receptor binding compared to mono-halogenated analogs (e.g., 4-chlorophenyl in CITCO) .
Synthetic Accessibility : Catalyst-free, one-pot syntheses (as in ) are advantageous for scalable production, but aldehyde-containing derivatives may require additional oxidation or protection steps .
Biological Activity
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves the condensation of appropriate precursors under controlled conditions. The compound's structure has been confirmed through various spectroscopic methods including NMR and X-ray crystallography. The molecular formula is , indicating the presence of both chlorine substituents and a benzothiazole moiety.
Biological Activity Overview
The biological activity of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde has been evaluated in several studies. Key findings are summarized in the following sections.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit notable antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL .
- Antibacterial and Antifungal Activity : Some derivatives have demonstrated promising activity against various bacterial strains and fungi .
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Inhibition of FAK : It has been reported that related imidazo compounds inhibit focal adhesion kinase (FAK), a target in cancer therapy. This inhibition is associated with reduced cell proliferation and migration in cancer cell lines .
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit low toxicity towards normal cell lines while effectively targeting cancer cells .
Antioxidant Activity
The antioxidant capacity of imidazo[2,1-b][1,3]benzothiazole derivatives has also been explored:
- Radical Scavenging Tests : Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant properties. Some compounds displayed moderate to strong scavenging activity .
The mechanisms underlying the biological activities of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in tumor cells.
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
